Zoniporide hydrochloride is a compound studied in scientific research for its ability to inhibit NHE-1. NHE-1 is a protein embedded in the cell membrane that regulates the exchange of sodium (Na+) and hydrogen (H+) ions. This process plays a crucial role in various cellular functions, including pH regulation, cell volume control, and signal transduction [].
Zoniporide hydrochloride acts as a selective inhibitor of NHE-1. This means it binds to NHE-1 and prevents it from functioning normally. Studies have shown that zoniporide hydrochloride has a high affinity for NHE-1, with an inhibitory concentration (IC50) value in the nanomolar range (14 nM) []. This selectivity is important for researchers because it allows them to study the specific role of NHE-1 in various biological processes without affecting other NHE isoforms.
Researchers use zoniporide hydrochloride to investigate the role of NHE-1 in different cell types and tissues. For example, studies have employed zoniporide hydrochloride to:
Zoniporide hydrochloride, also known as CP-597396 hydrochloride, is a selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1). This compound is recognized for its potential therapeutic applications in cardiovascular diseases, particularly in conditions associated with ischemia-reperfusion injury. Its chemical structure is denoted by the formula C₁₇H₁₇ClN₆O, and it has a CAS number of 241800-97-5 .
Zoniporide hydrochloride acts by competitively inhibiting NHE-1. NHE-1 typically exchanges intracellular protons for extracellular sodium ions, helping maintain cellular pH. Zoniporide binds to the NHE-1 active site, preventing this exchange and thereby regulating intracellular pH [, ]. This mechanism has shown promise in protecting cells from damage caused by acidic environments, particularly in the context of heart disease [].
Zoniporide hydrochloride primarily functions through the inhibition of the sodium-hydrogen exchanger. This mechanism involves blocking the exchange of sodium ions (Na⁺) and hydrogen ions (H⁺) across cell membranes, particularly in cardiac tissues. The inhibition of NHE-1 leads to decreased intracellular sodium concentrations, which subsequently affects calcium handling within cardiac cells, potentially improving myocardial contractility and reducing cell death during ischemic events .
The biological activity of zoniporide hydrochloride is largely attributed to its role as a potent inhibitor of NHE-1. This inhibition has been shown to provide cardioprotective effects during ischemia-reperfusion injury by preventing excessive intracellular calcium overload and promoting cell survival. Studies have indicated that zoniporide can enhance cardiac function and reduce infarct size in animal models of myocardial ischemia . Additionally, it may have implications in treating conditions such as heart failure and hypertension due to its effects on myocardial ion homeostasis.
Specific details on the exact reagents and conditions used can vary based on proprietary methods employed by different manufacturers .
Zoniporide hydrochloride is primarily investigated for its applications in cardiovascular medicine. Its main therapeutic uses include:
Interaction studies involving zoniporide hydrochloride focus on its pharmacodynamics and pharmacokinetics, particularly concerning other cardiovascular agents. Research indicates that zoniporide can interact with various ion channels and transporters, which may influence its efficacy and safety profile. For instance, studies have shown that concurrent use with other antihypertensive or cardioprotective drugs may enhance therapeutic outcomes but requires careful monitoring for potential additive effects on cardiac function .
Zoniporide hydrochloride shares structural and functional similarities with several other compounds that inhibit sodium-hydrogen exchangers or affect cardiac function. Here are some notable comparisons:
Zoniporide's uniqueness lies in its potent selectivity for NHE-1, making it a valuable candidate for targeted therapeutic strategies in cardiovascular conditions without affecting other sodium transport mechanisms significantly.